molecular formula C31H36N2O6 B557027 Fmoc-Lys(Dde)-OH CAS No. 150629-67-7

Fmoc-Lys(Dde)-OH

Cat. No. B557027
CAS RN: 150629-67-7
M. Wt: 532.6 g/mol
InChI Key: ZPSRBXWVBNVFTO-VWLOTQADSA-N
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Description

“Fmoc-Lys(Dde)-OH” is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be removed selectively by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . It is used to enable extension from lysine side chains by using Fmoc-tBu solid-phase methodologies .


Synthesis Analysis

The synthesis of “Fmoc-Lys(Dde)-OH” involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies are developed for relevant amino acids .


Molecular Structure Analysis

The molecular structure of “Fmoc-Lys(Dde)-OH” is represented by the Hill formula: C31H36N2O6 . Its molecular weight is 532.63 g/mol .


Chemical Reactions Analysis

The Fmoc group in “Fmoc-Lys(Dde)-OH” can be removed selectively by treatment with piperidine . The Dde group is cleaved with 2% hydrazine in DMF . When removing Dde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .


Physical And Chemical Properties Analysis

“Fmoc-Lys(Dde)-OH” appears as a white to slightly yellow to beige powder . Its assay (HPLC, area%) is ≥ 98.0 % (a/a), and it is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

Peptide-Based Hydrogels

Fmoc-Lys(Dde)-OH: is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for a variety of biological, biomedical, and biotechnological applications . These hydrogels can be used for drug delivery systems , providing a controlled release of therapeutics. They also serve as diagnostic tools for imaging , aiding in the visualization of biological processes.

Tissue Engineering

The self-assembling properties of peptides containing Fmoc-Lys(Dde)-OH make them ideal candidates for tissue engineering applications . They can form scaffolds that support cell adhesion, survival, and proliferation, which is crucial for the development of artificial tissues and organs.

Protease Activity Assays

Fmoc-Lys(Dde)-OH: derivatives are used to create fluorescence resonance energy transfer (FRET) peptide substrates . These substrates are essential for protease activity assays, which are important for understanding protease function in various diseases and for developing protease inhibitors as therapeutic agents.

Synthesis of Triple-Helical Peptides

The compound is instrumental in the synthesis of triple-helical peptides (THPs), which have applications in studying the structure and stability of collagen-like peptides . These peptides are significant in researching connective tissue disorders and designing collagen mimetics.

Solid Phase Peptide Synthesis

Fmoc-Lys(Dde)-OH: plays a critical role in solid phase peptide synthesis (SPPS), a method used to chemically synthesize peptides . In SPPS, the Fmoc group serves as a temporary protection for the amino group, which is crucial for the step-wise construction of peptide chains.

Development of Synthetic Hydrogel-Forming Peptides

The amphiphilic nature of peptides derived from Fmoc-Lys(Dde)-OH makes them suitable for developing synthetic hydrogel-forming peptides . These hydrogels have potential uses in creating self-supporting materials for bioprinting applications, which can be used to print three-dimensional biological structures.

Mechanism of Action

The mechanism of action of “Fmoc-Lys(Dde)-OH” involves the selective removal of the Fmoc group by treatment with piperidine and the cleavage of the Dde group with 2% hydrazine in DMF .

Future Directions

The future directions of “Fmoc-Lys(Dde)-OH” involve its use in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides . This includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSSQNORWQENF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448256
Record name Fmoc-Lys(Dde)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Dde)-OH

CAS RN

150629-67-7
Record name Fmoc-Lys(Dde)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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